

Physicochemical Profiling & Mechanistic Utility of Detoxin D1

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Compound of Interest

Compound Name: Detoxin D1
CAS No.: 37878-19-6
Cat. No.: B1670316

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Executive Summary

Detoxin D1 (CAS: 37878-19-6) is a bioactive depsipeptide natural product isolated from *Streptomyces caespitosus* var.[1] *detoxicus*. It is the most active component of the "Detoxin Complex," a group of metabolites renowned for their selective antagonism against the peptidyl nucleoside antibiotic Blastidicin S.

Unlike direct chemical neutralization, **Detoxin D1** functions through a competitive biological mechanism, specifically inhibiting the cellular uptake of Blastidicin S in prokaryotic and eukaryotic systems. This guide details the physicochemical properties, stability profile, and experimental workflows required to utilize **Detoxin D1** as a research tool for studying transport mechanisms and antibiotic resistance.

Part 1: Physicochemical Specifications[2][3]

The following data characterizes high-purity (>95%) **Detoxin D1**. Researchers must validate these parameters upon receipt of new batches to ensure experimental reproducibility.

Table 1: Core Physicochemical Properties

Property	Specification	Notes
Chemical Name	Detoxin D1	
CAS Number	37878-19-6	
Molecular Formula	C ₂₈ H ₄₁ N ₃ O ₈	
Molecular Weight	547.64 g/mol	
Appearance	Fine crystalline powder	Light yellow to colorless
Melting Point	156 – 158 °C	Anhydrous form
Melting Point (Hydrate)	142 – 144 °C	Microneedles crystallized from water
Optical Rotation	to	Concentration in Methanol
UV Maxima ()	253, 258, 265, 268 nm	Measured in Methanol
pKa Values	4.0 (Carboxyl), 8.0 (Amino)	Amphoteric nature
Solubility	Methanol, DMSO, Ethanol	Highly soluble in organic polar solvents
Water Solubility	pH-dependent	Soluble in water; solubility increases at pH > 8 or pH < 4

Part 2: Structural Integrity & Stability

Chemical Structure Logic

Detoxin D1 is a depsipeptide, meaning it contains both amide (peptide) and ester linkages. Its structure is composed of a unique amino acid moiety, detoxinine ((+)-3-hydroxy-2-methyl-propionic acid core), linked to phenylalanine and valine residues.

Critical Stability Factors:

- **Ester Hydrolysis (Base Sensitivity):** The molecule contains ester linkages susceptible to hydrolysis under alkaline conditions (pH > 9.0). Exposure to mild base can cleave the ester bond, yielding inactive hydrolysis products.
- **Amide Hydrolysis (Acid Sensitivity):** While the amide bonds are more robust, prolonged exposure to strong acids (e.g., 6N HCl at elevated temperatures) will result in total hydrolysis into constituent amino acids.
- **Amphoteric Character:** With pKa values of 4.0 and 8.0, **Detoxin D1** exists as a zwitterion at physiological pH. This charge state influences its solubility and interaction with membrane transporters.

Storage & Handling Protocol

- **Lyophilized Powder:** Store at -20°C in a desiccated, dark environment. Stable for >2 years. [\[2\]](#)[\[3\]](#)
- **Stock Solutions:** Prepare in DMSO or Methanol. Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
- **Aqueous Solutions:** Prepare fresh. Do not store aqueous solutions for >24 hours due to the risk of slow hydrolysis.

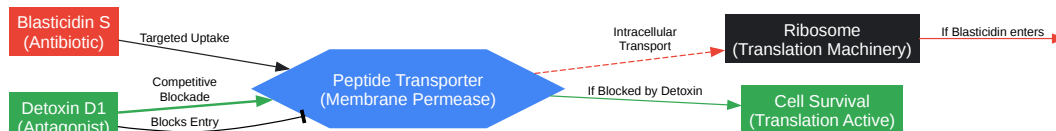
Part 3: Biological Mechanism of Action

The primary utility of **Detoxin D1** is its ability to antagonize the toxicity of Blastidicin S. It does not chemically degrade Blastidicin S nor does it compete for the ribosomal binding site (the target of Blastidicin S).

Mechanism: Competitive Transport Inhibition Blastidicin S enters cells via specific oligopeptide transporters (e.g., Ptr2 in yeast, or specific bacterial permeases). **Detoxin D1**, sharing structural motifs (peptidyl nature) with the substrates of these transporters, acts as a high-affinity competitive inhibitor. It blocks the entry of Blastidicin S into the cytoplasm, thereby preventing the antibiotic from reaching the ribosome.

Visualization: Antagonism Pathway

The following diagram illustrates the competitive exclusion mechanism at the cell membrane.



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Caption: **Detoxin D1** competitively binds to membrane peptide transporters, preventing Blastidicin S uptake and preserving ribosomal function.

Part 4: Experimental Workflows

Protocol 1: Preparation of Stock Solutions

Objective: Create a stable 10 mM stock solution for biological assays.

- Calculate Mass: For 1 mL of 10 mM stock, weigh 5.48 mg of **Detoxin D1**.
- Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide) for maximum stability.
- Dissolution: Add 1 mL DMSO to the powder. Vortex gently until the solution is clear and colorless.
- Sterilization: If required for cell culture, filter through a 0.22 μm PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) for pure DMSO stocks.
- Storage: Aliquot into 50 μL volumes in amber tubes. Store at -20°C .

Protocol 2: Blastidicin S Antagonism Assay (*Bacillus cereus*)

Objective: Validate **Detoxin D1** activity by rescuing *B. cereus* from Blastidicin S toxicity.

Materials:

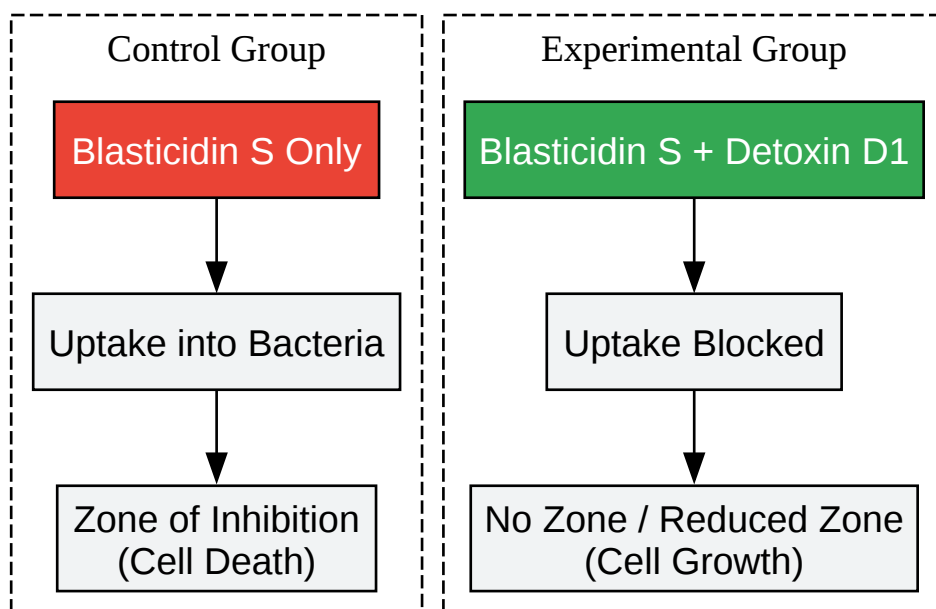
- *Bacillus cereus* culture (mid-log phase).

- Blasticidin S HCl (Stock: 1 mg/mL).
- **Detoxin D1** Stock (10 mM).
- Nutrient Agar plates.
- Paper discs (6mm).

Methodology:

- Lawn Preparation: Spread 100 μ L of *B. cereus* suspension onto Nutrient Agar plates to create a confluent lawn.
- Control Disc: Load a paper disc with 50 μ g Blasticidin S. Place on the agar.
- Experimental Disc: Load a paper disc with 50 μ g Blasticidin S + 20 μ g **Detoxin D1**. Place on the agar.
- Incubation: Incubate plates at 37°C for 16–24 hours.
- Analysis: Measure the Zone of Inhibition (ZOI).
 - Result: The Control Disc should show a clear ZOI (toxicity). The Experimental Disc should show a significantly reduced or absent ZOI (antagonism).

Visualization: Assay Logic



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Caption: Comparative workflow for validating **Detoxin D1** activity via Zone of Inhibition reduction.

References

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